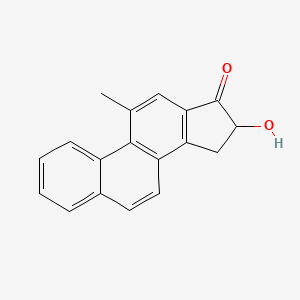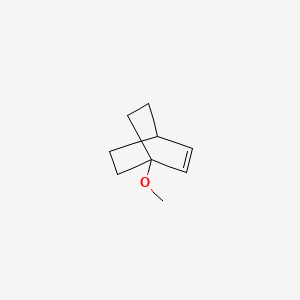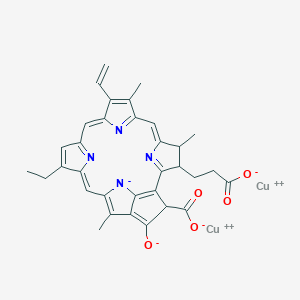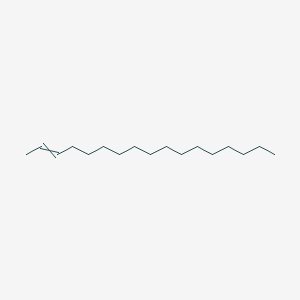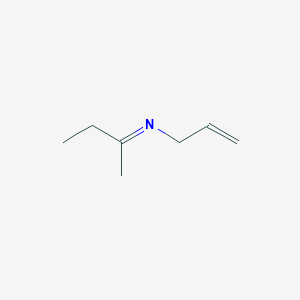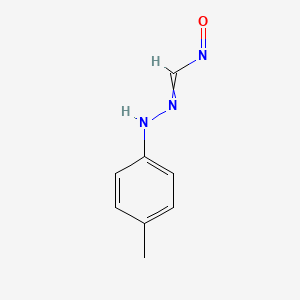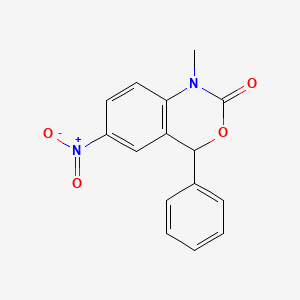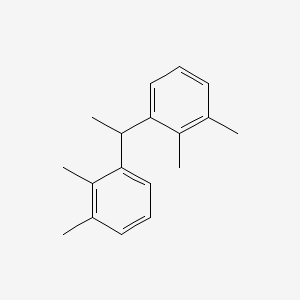
1,1'-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) is a chemical compound characterized by its unique structure, consisting of two 2,3-dimethylbenzene groups connected by an ethane-1,1-diyl bridge. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
The synthesis of 1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) typically involves the reaction of methylbenzene with ethylene in the presence of suitable catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize yield and efficiency.
Chemical Reactions Analysis
1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for this compound.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts like palladium or platinum, and solvents such as dichloromethane or toluene. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) involves its interaction with various molecular targets and pathways. In catalytic reactions, it acts by facilitating the formation of transition states, thereby lowering the activation energy and increasing the reaction rate. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems or polymerization in industrial processes.
Comparison with Similar Compounds
1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) can be compared with other similar compounds, such as:
1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea): Known for its use in nonlinear optical properties and catalytic reactions.
1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium): Utilized in crystal structure studies and as a catalyst in various organic transformations.
NHS-PEG2-SS-PEG2-NHS: Features a similar structure but with a longer polyethylene glycol chain, used in drug delivery and bioconjugation.
The uniqueness of 1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) lies in its specific structural arrangement and the resulting chemical properties, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
35464-49-4 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-[1-(2,3-dimethylphenyl)ethyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C18H22/c1-12-8-6-10-17(14(12)3)16(5)18-11-7-9-13(2)15(18)4/h6-11,16H,1-5H3 |
InChI Key |
DQAZLNHCFTUZEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CC=CC(=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


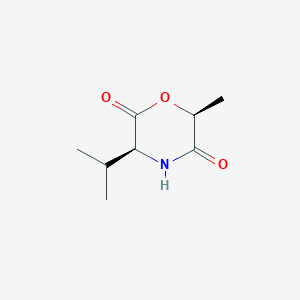
![[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B14692286.png)
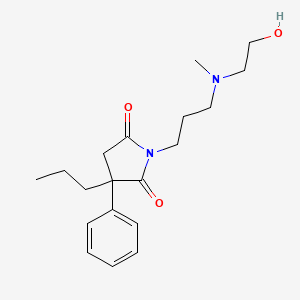
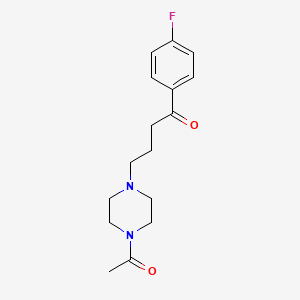
![ethyl N-[(2-chlorophenyl)methylideneamino]carbamate](/img/structure/B14692307.png)
